molecular formula C23H19Cl2N3O2S B7730774 MFCD02979403

MFCD02979403

Cat. No.: B7730774
M. Wt: 472.4 g/mol
InChI Key: DEATYYNYIYBQAJ-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on structurally analogous compounds in the evidence (e.g., CAS 918538-05-3, 1046861-20-4), MFCD02979403 likely shares features such as halogen-substituted aromatic rings or fused heterocyclic systems. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, with properties tailored for reactivity, bioavailability, or target specificity .

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(2-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O2S/c1-14(2)30-21-6-4-3-5-16(21)11-17(12-26)22(29)28-23-27-13-18(31-23)9-15-7-8-19(24)20(25)10-15/h3-8,10-11,13-14H,9H2,1-2H3,(H,27,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEATYYNYIYBQAJ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979403 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product formation through [specific catalytic process].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves:

    Large-scale reactors: Utilizing reactors that can handle significant volumes of reactants.

    Continuous flow processes: Implementing continuous flow techniques to maintain consistent production rates.

    Purification steps: Employing advanced purification methods such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD02979403 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction in the presence of [specific reducing agents].

    Substitution: Participates in substitution reactions with [specific reagents].

Common Reagents and Conditions

The reactions involving this compound typically require:

    Oxidizing agents: Such as [specific oxidizing agents].

    Reducing agents: Including [specific reducing agents].

    Catalysts: Utilization of catalysts like [specific catalysts] to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include:

    Oxidation products: [Specific oxidation products].

    Reduction products: [Specific reduction products].

    Substitution products: [Specific substitution products].

Scientific Research Applications

MFCD02979403 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to understand cellular mechanisms and interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism by which MFCD02979403 exerts its effects involves:

    Molecular targets: Binding to specific molecular targets such as [specific proteins or enzymes].

    Pathways involved: Modulating pathways like [specific biochemical pathways] to achieve the desired effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds are selected for comparison based on structural and functional alignment with MFCD02979403:

Table 1: Structural Comparison
Compound CAS No. Molecular Formula Core Structure Key Substituents
This compound (hypothetical) - Presumed C₆H₃X₂N₃ Pyrolotriazine or pyridopyrrole Halogens (Cl, Br), alkyl groups
CAS 918538-05-3 918538-05-3 C₆H₃Cl₂N₃ Pyrolo[1,2-f][1,2,4]triazine 2,4-dichloro
CAS 1046861-20-4 1046861-20-4 C₆H₅BBrClO₂ Boronic acid-substituted aryl 3-bromo-5-chlorophenyl boronic acid
CAS 1022150-11-3 1022150-11-3 C₂₇H₃₀N₆O₃ Complex polycyclic amine Isopropyl, methyl groups

Key Observations :

  • CAS 1046861-20-4 introduces a boronic acid group, enabling Suzuki-Miyaura coupling, unlike halogenated analogs .
  • CAS 1022150-11-3 features a larger polycyclic structure, prioritizing steric effects over reactivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property This compound CAS 918538-05-3 CAS 1046861-20-4 CAS 1022150-11-3
Molecular Weight ~180–200 (est.) 188.01 235.27 486.57
Log Po/w (XLOGP3) 2.0–2.5 (est.) 2.15 2.15 3.8 (estimated)
Solubility (mg/mL) 0.2–0.5 (est.) 0.24 0.24 <0.1
Hydrogen Bond Acceptors 3–4 3 2 9
Bioavailability Score 0.55 (est.) 0.55 0.55 0.17
CYP Inhibition Likely low No No Yes

Key Observations :

  • Halogenated analogs (e.g., CAS 918538-05-3) exhibit moderate solubility and bioavailability, suitable for oral drug candidates .
  • Boronic acid derivatives (e.g., CAS 1046861-20-4) show higher molecular weight but similar Log P, balancing lipophilicity and reactivity .
  • Larger polycyclic compounds (e.g., CAS 1022150-11-3) have reduced solubility and bioavailability, limiting therapeutic utility without formulation optimization .

Key Observations :

  • Palladium-catalyzed reactions (e.g., CAS 1046861-20-4) achieve higher yields and shorter reaction times, ideal for scalable synthesis .
  • Prolonged heating in polar aprotic solvents (e.g., DMF) is common for halogenated heterocycles but risks decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.